molecular formula C19H18N2O4 B14011249 Ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate CAS No. 56598-95-9

Ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate

Cat. No.: B14011249
CAS No.: 56598-95-9
M. Wt: 338.4 g/mol
InChI Key: VNLRKIKNOJKYSI-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of imidazolidine derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. The presence of benzyl and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization with urea or thiourea. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; various solvents and temperatures.

Major Products Formed:

Scientific Research Applications

Ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 3-benzyl-1-methyl-2-oxoindoline-3-carboxylate
  • 3-Methyl-but-2-en-1-yl-1,3-dimethyl-2-oxoindoline-3-carboxylate

Comparison: Ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate is unique due to its imidazolidine ring structure, which distinguishes it from other similar compounds like oxoindoline derivatives

Properties

CAS No.

56598-95-9

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 3-benzyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate

InChI

InChI=1S/C19H18N2O4/c1-2-25-18(23)16-17(22)21(15-11-7-4-8-12-15)19(24)20(16)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3

InChI Key

VNLRKIKNOJKYSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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